Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester
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Overview
Description
Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[32It is primarily used in combination with sulbactam to treat hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia .
Preparation Methods
The synthesis of Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[321]oct-3-en-6-yl] ester involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester has several scientific research applications:
Chemistry: It is used as a beta-lactamase inhibitor in various chemical studies to understand its interaction with beta-lactam antibiotics.
Biology: The compound is studied for its role in inhibiting beta-lactamase enzymes produced by bacteria, which can lead to antibiotic resistance.
Medicine: It is used in combination with sulbactam to treat bacterial infections, particularly those caused by Acinetobacter baumannii-calcoaceticus complex.
Mechanism of Action
Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester exerts its effects by inhibiting beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics. By inhibiting these enzymes, the compound protects beta-lactam antibiotics from degradation, allowing them to effectively target and kill bacteria. The molecular targets include specific serine-beta-lactamases, and the pathways involved are related to the inhibition of these enzymes .
Comparison with Similar Compounds
Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
- Sulfuric acid, mono[(1R,2S,5R)-2-[[(2-aminoethoxy)amino]carbonyl]-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] ester
- Sulfuric acid, mono[(1R,2S,5R)-2-[5-(aminocarbonyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] ester These compounds share a similar diazabicyclooctane core but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C8H10N3O6S- |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate |
InChI |
InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/p-1/t5-,6+/m1/s1 |
InChI Key |
BISPBXFUKNXOQY-RITPCOANSA-M |
Isomeric SMILES |
CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-] |
Origin of Product |
United States |
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